1-(2-Bromophenyl)cyclobutanecarbonitrile
Overview
Description
1-(2-Bromophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10BrN. It is characterized by a bromophenyl group attached to a cyclobutanecarbonitrile moiety.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile typically involves the reaction of 2-bromobenzyl cyanide with cyclobutanone under basic conditions. One common method includes the use of potassium hydroxide (KOH) in ethylene glycol as the reaction medium. The reaction mixture is refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(2-Bromophenyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)cyclobutanecarbonitrile involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, for example, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boron reagent, and finally reductive elimination to form the desired product . The pathways involved are highly dependent on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
1-(2-Bromophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
- 1-(4-Bromophenyl)cyclobutanecarbonitrile
- 1-(4-Chlorophenyl)cyclobutanecarbonitrile
- 1-(4-Fluorophenyl)cyclobutanecarbonitrile
- 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile
- 1-(4-Methoxyphenyl)cyclobutanecarbonitrile
These compounds share a similar cyclobutanecarbonitrile core but differ in the substituents attached to the phenyl ring
Properties
IUPAC Name |
1-(2-bromophenyl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNBUMDTSAQSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632643 | |
Record name | 1-(2-Bromophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28049-62-9 | |
Record name | 1-(2-Bromophenyl)cyclobutanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28049-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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